2,2',4,5,5'-Pentabromobiphenyl

Description

Contextualization within Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs) Research

2,2',4,5,5'-Pentabromobiphenyl is a specific congener belonging to the class of polybrominated biphenyls (PBBs). cymitquimica.com PBBs, along with the structurally similar polybrominated diphenyl ethers (PBDEs), are classes of brominated hydrocarbons that have been widely used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics. chemicalbook.comepa.gov Both PBBs and PBDEs are known for their persistence in the environment, their ability to bioaccumulate in organisms, and their potential for long-range environmental transport. cymitquimica.comwikipedia.orgpops.int

The primary difference between PBBs and PBDEs lies in their core structure: PBBs consist of two phenyl rings directly connected by a single bond, while PBDEs have two phenyl rings linked by an oxygen atom. cymitquimica.comvulcanchem.com This structural variance influences their physical, chemical, and toxicological properties. Research often groups these compounds due to their similar applications and environmental concerns. epa.gov Commercial flame retardant mixtures typically contain a variety of different PBB or PBDE congeners. wikipedia.orgiiab.me For instance, commercial pentabromodiphenyl ether (PentaBDE) is a mixture that mainly contains various isomers of tetrabromodiphenyl ether and pentabromodiphenyl ether. pops.intoup.com

Rationale for Dedicated Academic Study of this compound Congener

The dedicated academic study of the this compound congener, also known as PBB 101, is driven by several key factors. cymitquimica.com As a component of PBB mixtures, understanding the specific properties and behavior of individual congeners is crucial for a comprehensive risk assessment. chemicalbook.com Its high lipophilicity, or tendency to dissolve in fats, contributes to its bioaccumulation in the fatty tissues of living organisms. cymitquimica.com This persistence and bioaccumulative nature mean that even after production has ceased, these compounds can remain in the environment and food webs for extended periods.

Chemical and Physical Properties

The distinct chemical and physical properties of this compound dictate its behavior in the environment.

| Property | Value |

| CAS Registry Number | 67888-96-4 cymitquimica.comchemsrc.comaccustandard.com |

| Molecular Formula | C12H5Br5 cymitquimica.comchemsrc.comaccustandard.com |

| Molecular Weight | 548.688 g/mol chemsrc.com |

| Physical State | Solid at room temperature. |

| Solubility | Exhibits limited solubility in polar solvents. vulcanchem.com |

| LogP | 7.16610 chemsrc.com |

This table is interactive. Click on the headers to sort.

Environmental Presence and Distribution

This compound has been detected in various environmental compartments due to its widespread use as a flame retardant and its resistance to degradation. cymitquimica.comchemicalbook.com

Environmental Matrices: This congener has been found in soil, sediment, and air. pops.intacs.org Its low volatility and tendency to adsorb to particulate matter contribute to its presence in soil and sediments. cymitquimica.compops.int

Bioaccumulation: A significant characteristic of this compound is its high potential for bioaccumulation. cymitquimica.com Due to its lipophilic nature, it accumulates in the fatty tissues of organisms. cymitquimica.com Studies have shown its presence in various wildlife and in human tissues, including adipose tissue and serum. tandfonline.compops.int The biomagnification of this compound means that its concentration can increase at higher trophic levels of the food web. wikipedia.org

| Environmental Compartment | Detection Status |

| Soil | Detected pops.intacs.org |

| Sediment | Detected pops.int |

| Air | Detected acs.org |

| Biota (Wildlife & Humans) | Detected tandfonline.compops.int |

This table is interactive. Click on the headers to sort.

Metabolism and Biotransformation

The metabolism of this compound in organisms is a key area of research, as the process can influence its persistence and potential toxicity. Studies on related brominated compounds, such as PBDEs, provide insights into the likely metabolic pathways.

The primary route of metabolism for many PBBs and PBDEs involves the cytochrome P450 (CYP) enzyme system, primarily in the liver. oup.com This process typically involves hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl (B1667301) structure. oup.comusda.gov Debromination, the removal of bromine atoms, can also occur. usda.gov

For the related compound 2,2',4,4',5-pentabromodiphenyl ether (BDE-99), research in rats has identified several hydroxylated metabolites. tandfonline.com Fecal metabolites included 2,4,5-tribromophenol (B77500) and mono-hydroxylated forms of tetrabromodiphenyl ether and BDE-99 itself. tandfonline.com In urine, metabolites such as 2,4,5-tribromophenol and its sulfate (B86663) and glucuronide conjugates were found. tandfonline.com The formation of these metabolites suggests that the parent compound undergoes biotransformation in the body. However, the rate of metabolism can be slow, contributing to the bioaccumulation of the parent compound. oup.com

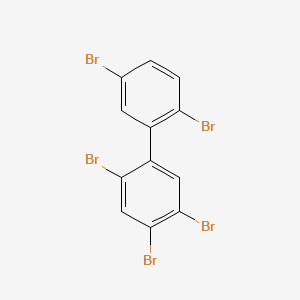

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4-tribromo-5-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELBLPCWLAWABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218113 | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67888-96-4 | |

| Record name | 2,2′,4,5,5′-Pentabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67888-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5,5'-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03SL1NG15Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatial Distribution of 2,2 ,4,5,5 Pentabromobiphenyl

Global and Regional Distribution Patterns

The presence of PBBs in samples from remote locations like the Arctic indicates wide geographical distribution, likely facilitated by long-range environmental transport. inchem.org While direct proof for atmospheric long-range transport of PBBs has been considered difficult to establish, their detection in Arctic seals suggests it occurs. inchem.org The spatial trend for PBBs often shows higher concentrations in more industrialized regions. For instance, studies on marine mammals have revealed higher concentrations of brominated flame retardants in the Northwest Atlantic compared to the Baltic Sea and the Arctic, reflecting historical usage patterns in North America and Europe. nih.gov

In North America, particularly in the Great Lakes region, PBB-101 has been detected in significant concentrations. A study of lake trout from Lakes Huron, Superior, Erie, and Ontario found PBB-101 to be one of the most prevalent PBB congeners. pops.int Concentrations in these fish ranged from 0.042 to 0.633 µg/kg wet weight. pops.int Similarly, the Michigan PBB Registry was established to monitor individuals highly exposed during the 1973 incident, where PBBs were accidentally mixed into animal feed, leading to widespread contamination of the local environment and food supply. nih.gov Even decades later, PBB levels in this population remain higher than in the general U.S. population. nih.gov

Monitoring data from outside North America and Northern Europe is limited, but PBBs have been detected. For example, PBB congeners were found in human milk samples in Germany. inchem.org

Presence in Atmospheric Compartments

Information regarding the specific atmospheric concentrations of PBB-101 is not extensively detailed in the provided search results. However, the detection of PBBs in remote Arctic biota strongly implies that these compounds undergo long-range atmospheric transport. inchem.org The mechanism of transport is thought to involve a series of deposition and volatilization events, sometimes referred to as the "grasshopper effect," as well as transport via airborne particulates. pops.int The entry of PBBs into the atmosphere can occur from industrial emissions, incineration of PBB-containing materials, and volatilization from contaminated soils and waters. inchem.org

Concentrations in Aquatic Environments (Freshwater and Marine)

PBBs are characterized by their low solubility in water. inchem.org Consequently, in aquatic environments, they tend to partition from the water column and adsorb to particulate matter, eventually settling into the sediment. inchem.org The primary routes for PBBs entering aquatic systems are industrial waste discharges and leachate from dumping sites. inchem.org

Specific concentration data for PBB-101 in the water column is scarce in the provided results. However, its presence in aquatic organisms serves as a clear indicator of its distribution in both freshwater and marine ecosystems. For example, PBB-101 was one of the two most predominant PBB congeners found in lake trout from the North American Great Lakes. pops.int In marine environments, PBB-101 has been identified as a significant alternative brominated flame retardant in marine mammals across the Northwest Atlantic, Baltic Sea, and the Arctic. nih.gov It has also been detected in edible cod liver oils, indicating its presence in marine food webs. uea.ac.uk

Detection in Terrestrial Matrices (Soil and Sediment)

PBBs are persistent in soil and sediment, which act as long-term sinks for these contaminants. pops.int Contamination of soil has been documented at former manufacturing sites. For example, soil samples from bagging and loading areas at the Michigan Chemical Corp. plant contained PBBs at concentrations up to 3,500 mg/kg. pops.int Although the congener composition in aged soil samples may differ from the original mixture due to partial degradation, the compounds remain present for many years. pops.int

In aquatic systems, PBBs are primarily found in the sediments of polluted lakes and rivers due to their hydrophobicity. inchem.org While specific concentrations for PBB-101 in sediments are not detailed in the search results, studies on polybrominated diphenyl ethers (PBDEs), a related class of flame retardants, show that sediments in contaminated areas can have concentrations in the range of nanograms per gram dry weight. Given the similar chemical nature of PBBs, a comparable pattern of accumulation in sediments is expected.

Occurrence in Biota (Non-Human)

As persistent and lipophilic (fat-loving) compounds, PBBs bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. pops.intnih.gov

PBB-101 has been consistently detected in a variety of aquatic species, serving as a key indicator of environmental contamination.

Fish : In the Great Lakes, PBB-101 was found in lake trout at concentrations ranging from 0.042 to 0.633 µg/kg wet weight. pops.int Studies on edible cod liver and oils have also reported the presence of several PBB congeners, including PBB-101, confirming its uptake in marine fish. uea.ac.uk

Marine Mammals : A study across the Northwest Atlantic, Baltic Sea, and Arctic found that PBB-101 was one of the most predominant alternative brominated flame retardants detected in various marine mammal species. nih.gov The presence of PBBs in Arctic seals further highlights the widespread distribution of these contaminants. inchem.org

| Species | Location | Concentration | Reference |

|---|---|---|---|

| Lake Trout | Lakes Huron, Superior, Erie, and Ontario | 0.042 - 0.633 µg/kg wet weight | pops.int |

| Marine Mammals (various) | Northwest Atlantic, Baltic Sea, Arctic | Predominant alternative BFR detected | nih.gov |

| Cod (liver/oil) | North Atlantic | Detected | uea.ac.uk |

Data on PBB-101 in terrestrial wildlife is less specific in the provided search results, but the general principles of bioaccumulation apply. Birds of prey, being at high trophic levels, are particularly susceptible to accumulating persistent pollutants. A study on Norwegian birds of prey detected several PBB congeners, including PBB-101, in egg samples. nilu.com The study analyzed eggs from species such as the Sparrowhawk, Goshawk, White-tailed Sea Eagle, and Osprey, indicating that PBB-101 is present in terrestrial food webs and is transferred from mother to offspring. nilu.com The contamination patterns in these birds were linked to their habitat and feeding specializations. nilu.com

| Species Group | Sample Type | Location | Finding | Reference |

|---|---|---|---|---|

| Birds of Prey (e.g., Sparrowhawk, Goshawk) | Eggs | Norway | PBB-101 was quantified in egg samples | nilu.com |

Environmental Fate and Transport Mechanisms of 2,2 ,4,5,5 Pentabromobiphenyl

Long-Range Environmental Transport Potential

PBBs, including PBB-101, are recognized for their potential for long-range environmental transport, enabling them to contaminate ecosystems far from their original sources. mdpi.comuea.ac.uk This mobility is a key factor in their classification as persistent organic pollutants (POPs). ontosight.ai

While direct evidence for the long-range atmospheric transport of PBBs has been considered difficult to definitively prove, the detection of these compounds in remote locations such as the Arctic provides strong indirect evidence of their wide geographical distribution via atmospheric pathways. inchem.org The lower brominated congeners, which include pentabromobiphenyls, are generally more volatile than their more highly brominated counterparts, which increases their propensity for atmospheric transport. brsmeas.org However, the transport of these less brominated congeners can be limited by their degradation in the atmosphere. pops.int

Atmospheric transport involves the volatilization of PBB-101 from contaminated surfaces, such as soil and water, into the atmosphere. Once in the air, these compounds can be transported over vast distances by wind currents. They can exist in the gas phase or be adsorbed onto atmospheric particles. acs.org Removal from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of PBBs from the atmosphere by precipitation (rain or snow), while dry deposition is the settling of PBB-laden particles or the direct transfer of gaseous PBBs to surfaces. Photolytic degradation, or breakdown by sunlight, is a significant removal process for gas-phase PBBs in the atmosphere. acs.org

The primary route for PBBs to enter aquatic environments is through industrial wastewater discharges and leaching from contaminated sites, as well as the erosion of polluted soils. inchem.org Due to their hydrophobic nature, PBBs have very low solubility in water. ontosight.ai Consequently, in aquatic systems, they are predominantly found adsorbed to suspended particles and bottom sediments rather than dissolved in the water column. inchem.orgcdc.gov

This strong affinity for particulate matter facilitates their transport in rivers and oceans. osti.gov PBB-101 can be carried long distances by riverine and oceanic currents while bound to these particles. The formation of deep oceanic waters, a part of the global thermohaline circulation, can also act as a mechanism for transporting surface water contaminants, including PBBs, to the deep ocean. researchgate.net The presence of PBBs in marine mammals and fish from various seas further underscores the role of oceanic transport in their global distribution. uea.ac.ukinchem.orgresearchgate.net

Atmospheric Transport and Deposition

Inter-Compartmental Exchange Dynamics

The movement of 2,2',4,5,5'-Pentabromobiphenyl between different environmental compartments—air, water, sediment, and soil—is a continuous process governed by partitioning coefficients and environmental conditions.

The exchange of PBB-101 between the atmosphere and water bodies is a critical process in its environmental distribution. This exchange is governed by the compound's Henry's Law constant, which relates the concentration of a chemical in the aqueous phase to its partial pressure in the gas phase at equilibrium. henrys-law.orglibretexts.org Chemicals with a greater propensity for volatilization will more readily move from water to air. pops.int

While the transport of PBBs from water to the atmosphere through volatilization is generally not considered a major pathway, it is a component of their environmental cycling. cdc.gov The direction of net flux (from air to water or water to air) depends on the relative concentrations in each compartment. acs.org For instance, near industrial sources, the flux is often from air to water, whereas in more remote areas, volatilization from water might occur. acs.org

In aquatic environments, the partitioning of PBB-101 between the water column and sediment is heavily skewed towards the sediment. Due to their hydrophobicity, PBBs strongly adsorb to organic matter and other components of sediment. cdc.govosti.gov This process is a major transport mechanism for PBBs in water. cdc.gov

The sediment-water partition coefficient (Kd) quantifies this distribution and is a key parameter in fate and transport models. nih.gov The high lipophilicity of PBB-101, indicated by its high octanol-water partition coefficient (Log Kow), suggests a strong tendency to partition from water into the organic-rich sediment. europa.euwikipedia.org Sediments, therefore, act as a significant sink and long-term reservoir for PBBs in aquatic systems. azurewebsites.netmun.ca

Similar to their behavior in aquatic sediments, PBBs exhibit strong adsorption to soil particles. cdc.gov This high affinity for soil solids results in low mobility within the soil profile, and consequently, leaching of PBBs from soil into groundwater is generally considered insignificant. cdc.gov The extent of adsorption is influenced by the organic carbon content of the soil, with higher organic carbon leading to stronger binding. cdc.gov

The interaction between soil and water is dynamic. Water infiltrating the soil can carry dissolved or particle-bound PBBs. The forces of adhesion (bonding between water and soil particles) and cohesion (bonding of water to itself) hold water in the soil pores. unl.edu The amount of water held in the soil and its movement are influenced by soil properties like texture (particle size) and structure. unl.edumdpi.com While PBBs are largely immobile in soil, erosion of contaminated soil can transport these compounds into adjacent water bodies. inchem.org

Water-Sediment Partitioning

Sorption and Desorption Processes in Environmental Media

The transport and bioavailability of this compound in the environment are significantly influenced by its sorption and desorption behavior in various media, particularly soil and sediment. Due to its high lipophilicity, this compound exhibits a strong affinity for organic matter present in these matrices.

Sorption is the process by which a chemical substance adheres to a solid surface. For non-polar organic compounds like this compound, this process is primarily driven by partitioning into the organic carbon fraction of soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. While specific experimental data for this compound are scarce, the behavior of other PBBs indicates a high potential for sorption. For instance, the closely related hexabromobiphenyls have reported Koc values ranging from 2,138 to 7,413, suggesting they are largely immobile in soils. nih.gov It is anticipated that this compound would have a similarly high Koc value, leading to its strong binding to soil and sediment particles. This strong sorption reduces its mobility in soil and sediment, limiting its potential to leach into groundwater. epa.gov

Desorption, the release of a sorbed substance from a surface, is generally a slow process for strongly bound compounds like PBBs. This can lead to their long-term persistence in soil and sediment, creating environmental reservoirs of contamination. The degradation of PBBs in contaminated soil has been observed to be slow, with principal degradation products including other pentabromobiphenyl and tetrabromobiphenyl congeners. cdc.gov

The sorption and desorption processes are influenced by several factors, including the organic matter content of the soil or sediment, soil pH, temperature, and the presence of other organic pollutants. international-agrophysics.org Generally, higher organic matter content leads to stronger sorption.

Table 1: Estimated Sorption Characteristics of this compound and Related Compounds

| Parameter | Value | Reference Compound | Source |

| Organic Carbon-Water Partition Coefficient (log Koc) | 5.92 - 6.22 (estimated for PBBs) | Polybrominated Biphenyls | epa.gov |

| Soil Adsorption Coefficient (Kd) | Dependent on soil organic carbon content | - | mun.ca |

Volatilization Characteristics from Environmental Surfaces

Volatilization, the process by which a substance evaporates from a surface, is another important transport mechanism for chemical compounds in the environment. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.

For this compound, its low vapor pressure and strong adsorption to soil and sediment significantly limit its volatilization from these surfaces. cdc.gov While PBBs with fewer bromine atoms are generally more volatile, the higher brominated congeners, including pentabromobiphenyls, have low to moderate volatility. epa.gov

The Henry's Law constant for the related compound 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) is estimated to be 4.3 x 10⁻⁶ atm-m³/mol, which suggests that volatilization from water surfaces can occur. nih.gov However, the strong tendency of these compounds to adsorb to suspended solids and sediment in the water column attenuates this potential for volatilization. nih.gov The estimated volatilization half-life of hexabromobiphenyl from a model river is 23 days, but this does not account for the significant effect of adsorption. cdc.gov Given the strong sorption of this compound, its volatilization from water bodies is expected to be a minor transport pathway. cdc.gov

Volatilization from soil surfaces is also expected to be low. The strong binding to soil organic matter effectively reduces the amount of the compound available at the soil-air interface for volatilization. cdc.gov

Table 2: Estimated Volatilization Potential of this compound and Related Compounds

| Parameter | Estimated Value | Reference Compound | Source |

| Henry's Law Constant (atm-m³/mol) | 3.9 x 10⁻⁶ (for hexabromobiphenyl) | Hexabromobiphenyl | cdc.gov |

| Vapor Pressure (mm Hg at 25°C) | 5.2 x 10⁻⁸ (for FireMaster BP-6) | FireMaster BP-6 (PBB mixture) | cdc.gov |

Note: Specific experimental data for this compound are limited. The values presented are based on data for closely related PBBs and commercial mixtures.

Bioaccumulation and Biotransformation of 2,2 ,4,5,5 Pentabromobiphenyl in Ecological Systems

Uptake and Bioaccumulation in Aquatic Organisms (e.g., Fish, Invertebrates)

2,2',4,5,5'-Pentabromobiphenyl (PBB-101) is a persistent organic pollutant that can accumulate in aquatic organisms. nih.govnih.gov Its lipophilic nature facilitates its uptake from the surrounding water and diet, leading to bioaccumulation in tissues, particularly those with high lipid content. rmpcecologia.com

Studies have shown that various aquatic species, including fish and invertebrates, can accumulate PBBs. For instance, in the Scheldt estuary, blue mussels, which have high lipid concentrations, exhibited the highest contamination levels of polybrominated diphenyl ethers (PBDEs), a related group of compounds. nih.gov Conversely, species with lower lipid content, such as brown shrimp, showed lower tissue loads. nih.gov The concentration of PBBs in fish has been documented in various studies. For example, carp (B13450389) and other fish species from the Pine and Tittabawassee Rivers in the United States showed detectable levels of hexabromobiphenyl (a PBB congener) in the 1970s. inchem.org

The uptake and bioaccumulation of PBB-101 and similar compounds are influenced by several factors, including the organism's species, trophic level, lipid content, and the concentration of the contaminant in the environment. nih.govrmpcecologia.com The process of bioaccumulation is the net result of uptake, distribution, metabolism, and elimination of the chemical by the organism. rmpcecologia.com

Interactive Table: PBB Levels in Aquatic Biota from Various Regions

| Year | Region | Species | Sample Type | PBB Concentration (µg/kg wet weight) | Reference |

| 1974 | Pine River, USA | Carp (Cyprinus carpio) | Skinless fillets | Not detected - 1330 | inchem.org |

| 1974 | Pine River, USA | White sucker (Catostomus commersonii) | 670 | inchem.org | |

| 1974 | Pine River, USA | Northern pike (Esox lucius) | 540 | inchem.org | |

| 1974 | Pine River, USA | Bullhead (Ameiurus sp.) | 450-780 | inchem.org | |

| 1976 | Pine River, USA | Carp (Cyprinus carpio) | 60-750 | inchem.org |

Bioaccumulation and Biomagnification in Food Web Dynamics

The persistence and lipophilicity of this compound contribute to its biomagnification in aquatic and terrestrial food webs. europa.eumhlw.go.jp This process results in progressively higher concentrations of the contaminant in organisms at higher trophic levels.

Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a substance within a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying. Studies on related polybrominated diphenyl ethers (PBDEs) have shown TMFs greater than 1, indicating their potential to biomagnify. researchgate.netacs.org For instance, in a marine food web in Bohai Bay, North China, the TMF for total PBDEs was 3.53. acs.org In some cases, TMFs for specific PBDE congeners have been reported to be as high as 84.72 in seabirds. europa.eu The biomagnification potential can be influenced by factors such as the organism's metabolic capacity and the chemical's properties. researchgate.netacs.org

The dynamics of PBB-101 accumulation vary across different ecosystems. In aquatic food webs, PBBs and similar compounds are transferred from lower-trophic-level organisms like invertebrates to fish, and subsequently to higher-level predators such as birds and marine mammals. acs.orgdmu.dk For example, in the Arctic marine food chain, PBBs have been shown to biomagnify in a manner similar to polychlorinated biphenyls (PCBs). dmu.dk

Concentrations of these persistent pollutants are often highest in top predators. mhlw.go.jp For example, a study on the northwest Atlantic marine food web revealed significant bioaccumulation of PBDEs in the ecosystem. europa.eu Similarly, monitoring in Norwegian lakes has been conducted to understand the contamination status and biomagnification potential of various environmental contaminants in the food web, from zooplankton to top predator brown trout. miljodirektoratet.no

Trophic Transfer and Magnification Factors (TMFs)

Biotransformation Pathways in Non-Human Organisms (e.g., Mammalian Models, Birds, Fish, Microorganisms, Plants)

This compound can undergo biotransformation in various organisms, leading to the formation of metabolites that may have different toxicological properties than the parent compound. rmit.edu.vnresearchgate.net These transformation processes are crucial in determining the ultimate fate and effects of PBB-101 in the environment.

Reductive debromination is a key biotransformation pathway for PBBs, particularly under anaerobic conditions. mdpi.comresearchgate.net This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of lower-brominated congeners. mdpi.com Studies have shown that anaerobic microorganisms in sediments can reductively debrominate PBB mixtures. researchgate.net The debromination process can be sequential, with higher-brominated PBBs being transformed into less-brominated ones and eventually to biphenyl. mdpi.com The position of bromine removal can be selective, with some studies indicating a preference for the removal of meta- and para-bromine atoms by microorganisms. mdpi.com

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is another significant biotransformation pathway for PBBs and related compounds in a variety of organisms, including mammals, birds, and fish. rmit.edu.vnresearchgate.netpops.int This process typically involves the introduction of one or more hydroxyl (-OH) groups onto the aromatic rings, forming hydroxylated metabolites. rmit.edu.vnresearchgate.net

In mammalian models, such as rats, the metabolism of the related compound 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) has been shown to produce several hydroxylated metabolites. rmit.edu.vnoup.com Studies using rat liver microsomes have identified multiple hydroxylated products, indicating that oxidative metabolism is an important pathway. rmit.edu.vnoup.com In some cases, cleavage of the ether bond in PBDEs can also occur, leading to the formation of brominated phenols. researchgate.netubc.ca

In fish, evidence of oxidative metabolism of brominated compounds has also been observed. For example, studies on crucian carp exposed to a dibromodiphenyl ether showed the formation of mono- and di-hydroxylated metabolites, as well as bromophenol. researchgate.net

Limited research has been conducted on the biotransformation of PBBs in plants. However, studies on the related BDE-47 in pumpkin plants have shown uptake and the formation of metabolites, suggesting that plants may also play a role in the environmental fate of these compounds. researchgate.net

Interactive Table: Identified Metabolites of a Related Pentabrominated Compound (BDE-99) in Rat Liver Microsomes

| Metabolite | Major/Minor | Reference |

| 4-hydroxy-2,2′,3,4′,5-pentabromodiphenyl ether (4-OH-BDE-90) | Major | rmit.edu.vnoup.com |

| 6′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (6′-OH-BDE-99) | Major | rmit.edu.vnoup.com |

| 2,4,5-tribromophenol (B77500) (2,4,5-TBP) | Identified | oup.com |

| 5′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (5′-OH-BDE-99) | Identified | oup.com |

| 4′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (4′-OH-BDE-101) | Identified | oup.com |

| 2-hydroxy-2′,3,4,4′,5-pentabromodiphenyl ether (2-OH-BDE-123) | Identified | oup.com |

Formation of Methoxylated Metabolites

The biotransformation of polybrominated biphenyls (PBBs), including the congener this compound (PBB-101), primarily proceeds through hydroxylation. While methoxylated metabolites are well-documented for other classes of brominated flame retardants like polybrominated diphenyl ethers (PBDEs), the formation of methoxylated derivatives from PBB-101 is not a prominently reported metabolic pathway in the existing scientific literature. amchro.comresearchgate.netbuffalo.edu The metabolic focus for PBBs is on oxidative processes that introduce hydroxyl groups, which increases the polarity of the compound and facilitates its excretion. researchgate.net

Enzymatic Pathways and Catalytic Systems (e.g., Cytochrome P450)

The metabolic fate of this compound is intrinsically linked to the cytochrome P450 (CYP) superfamily of enzymes. nih.govcdc.govnih.gov The structure of a PBB congener is the primary determinant of its susceptibility to metabolism by these enzymatic systems. cdc.gov For PBB-101, a crucial structural feature is the presence of an unsubstituted para-position on one of the biphenyl rings, which makes it a target for oxidative metabolism. nih.govcdc.gov

Studies using rat liver microsomes have demonstrated that PBB-101 is one of the few PBB congeners within the commercial mixture FireMaster BP-6 that undergoes significant metabolism. cdc.gov This biotransformation is specifically catalyzed by phenobarbital (B1680315) (PB)-inducible forms of cytochrome P450, such as those in the CYP2B family. iarc.fr These enzymes preferentially metabolize congeners like PBB-101 that possess adjacent, non-halogenated meta and para carbon atoms. iarc.fr In contrast, 3-methylcholanthrene (B14862) (MC)-inducible CYP enzymes (e.g., CYP1A family) show minimal to no activity towards PBB-101. nih.govcdc.gov The induction of specific CYP enzymes can therefore significantly influence the rate and extent of PBB-101 biotransformation. nih.gov Research has also indicated that exposure to PBBs can lead to changes in the DNA methylation of genes associated with the cytochrome P450 family, suggesting a complex interaction between these compounds and their metabolic pathways. escholarship.org

Metabolite Identification and Characterization Techniques

The identification of metabolites of this compound relies on a combination of in vitro and analytical chemistry techniques. The process typically begins with in vitro assays using liver microsomes from various species (e.g., rats) and under different induction conditions (e.g., pre-treatment with phenobarbital) to simulate biological metabolism. nih.govcdc.gov

Following incubation, the resulting mixture is extracted to separate the metabolites from the parent compound and other biological matrix components. The primary analytical tool for the identification and characterization of these metabolites is gas chromatography coupled with mass spectrometry (GC-MS). oup.com This technique allows for the separation of different compounds in the mixture and provides mass spectra that help in elucidating their chemical structures. For an unambiguous structure confirmation of novel metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton NMR (¹H-NMR), has been employed. researchgate.net This combination of microsomal assays with advanced analytical methods like GC-MS and NMR is essential for accurately characterizing the biotransformation products of PBB-101.

Congener-Specific Biotransformation and Metabolic Differences

The biotransformation of polybrominated biphenyls is highly dependent on the specific congener, with metabolic rates varying significantly based on the number and position of bromine atoms. cdc.gov this compound (PBB-101) is notable for being one of the more metabolically susceptible congeners found in commercial PBB mixtures. researchgate.netcdc.gov

The key factor governing this susceptibility is the presence of vicinal, unsubstituted carbon atoms on the biphenyl rings. nih.govcdc.gov PBB-101 possesses two such pairs, including an open para-position, which serves as a site for enzymatic attack by cytochrome P450 enzymes. nih.govcdc.gov In contrast, the most abundant congener in FireMaster mixtures, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153), lacks adjacent unsubstituted carbons and is highly resistant to metabolism, leading to its greater persistence and bioaccumulation in tissues. researchgate.netnih.gov Studies have shown that while PBB-101 is readily metabolized by PB-induced rat liver microsomes, PBB-153 is not. nih.govcdc.gov This highlights that the bromine substitution pattern, rather than simply the degree of bromination, is the critical determinant of a PBB congener's metabolic fate. cdc.gov

| Feature | This compound (PBB-101) | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) |

|---|---|---|

| Number of Bromine Atoms | 5 | 6 |

| Unsubstituted Positions | C3, C6, C3', C4', C6' | C3, C6, C3', C6' |

| Unsubstituted Para-Position | Yes (at C4') | No |

| Adjacent Unsubstituted Carbons | Yes (C3'-C4') | No |

| Metabolism by CYP2B (PB-induced) | Readily Metabolized nih.govcdc.gov | Resistant to Metabolism nih.govcdc.gov |

| Persistence | Lower | Higher |

Maternal Transfer and Developmental Exposure in Wildlife Models

This compound, as a component of PBB mixtures, can be transferred from mothers to their offspring during critical developmental periods. nih.govmdpi.com This maternal transfer occurs through two primary pathways: transplacental transfer during gestation and excretion in milk during lactation. mdpi.comcdc.gov

Studies in animal models have confirmed the efficiency of these transfer routes. In pregnant rats administered PBBs, the compounds were shown to cross the placenta, leading to fetal exposure. nih.govinchem.org Following birth, PBBs are transferred to nursing pups via lactation. nih.gov This postnatal exposure can be significant, and studies involving the cross-fostering of pups between treated and untreated dams have demonstrated that both prenatal and postnatal exposures contribute to the body burden in offspring. nih.gov Pups exposed to PBBs, either before or after birth, have shown developmental effects, including increased liver-to-body weight ratios and delayed vaginal opening in females. nih.gov These findings in wildlife models are consistent with data from human exposure incidents, where significant correlations were found between PBB levels in maternal serum and those in the placenta, umbilical cord serum, and breast milk, underscoring the potential for intergenerational transfer of these persistent compounds. mdpi.comcdc.gov

Analytical Methodologies for 2,2 ,4,5,5 Pentabromobiphenyl Detection and Quantification

Sample Collection and Preservation Protocols for Environmental Matrices

The initial and one of the most critical steps in the analytical workflow is the proper collection and preservation of samples to maintain the integrity of the target analyte, 2,2',4,5,5'-pentabromobiphenyl. Standardized protocols are essential to prevent contamination and degradation.

Samples, whether aqueous or solid, should be collected in amber glass containers to prevent photodegradation of the light-sensitive polybrominated compounds. epa.govalsglobal.com For aqueous samples such as surface water or wastewater, grab samples are typically collected. epa.gov If residual chlorine is present, it must be neutralized to prevent chemical degradation of the target analytes. This is achieved by adding approximately 80 mg of sodium thiosulfate (B1220275) per liter of water. epa.gov

For solid and semi-solid samples like soil, sediment, and sludge, coarse materials are ground or homogenized to ensure sample uniformity. epa.gov When dealing with multi-phase samples, they are often pressure filtered to separate the solid and liquid phases. epa.gov Biological tissues, such as fish, require homogenization, and processing should occur in a dust-free environment, as dust can be a significant source of PBDE contamination. epa.govoup.com

Once collected, samples should be stored properly to minimize degradation. The recommended maximum hold time from sampling to analysis for most matrices is one year when stored under appropriate conditions, which typically involves refrigeration or freezing. alsglobal.com

Table 1: General Sample Collection and Preservation Guidelines

| Matrix Type | Container | Preservation/Handling | Storage |

| Water | Amber glass bottle, PTFE-lined cap well-labs.com | Add 80 mg/L sodium thiosulfate if residual chlorine is present; Buffer to pH 3.8 epa.govwell-labs.com | Cool to ≤6 °C |

| Soil/Sediment | Amber glass jar, PTFE-lined cap alsglobal.com | Homogenize; Discard foreign objects epa.gov | Cool to ≤6 °C |

| Sludge | Amber glass jar, PTFE-lined cap | Homogenize; Determine percent dry weight epa.gov | Cool to ≤6 °C |

| Biological Tissue | Amber glass jar, PTFE-lined cap alsglobal.com | Homogenize in a dust-free zone epa.govoup.com | Freeze at < -10°C |

Extraction Techniques for Diverse Environmental and Biological Samples (excluding human clinical samples)

Extraction is a pivotal step aimed at isolating this compound from the sample matrix. The choice of technique depends on the sample type, the analyte's chemical properties, and the required efficiency and sample throughput.

Liquid-liquid extraction, or partitioning, is a fundamental technique used primarily for aqueous samples. organomation.com It operates on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.com For extracting nonpolar compounds like this compound from water, a water-immiscible organic solvent is used. organomation.com

The process, often performed in a separatory funnel for batch extractions, involves vigorous mixing of the sample with the extraction solvent. organomation.com The higher affinity of the hydrophobic pentabromobiphenyl congener for the organic phase facilitates its transfer from the aqueous sample. Multiple extractions with fresh solvent are often performed to maximize recovery. organomation.com Common solvents used in LLE for related compounds include mixtures of diethyl ether and n-heptane. unitar.org While effective, traditional LLE can be solvent and labor-intensive. organomation.com

Solid Phase Extraction (SPE) is a more modern and efficient technique for sample clean-up and concentration, particularly for aqueous samples. organomation.comorganomation.com It is widely used for complex matrices like environmental water. organomation.com SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb analytes from a liquid sample passed through it. organomation.com

The process involves four main steps:

Conditioning: The sorbent is washed with a solvent to activate the functional groups. organomation.com

Sample Loading: The sample is passed through the sorbent, where the analyte is retained through interactions like van der Waals forces. organomation.com

Washing: Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte. organomation.com

Elution: A strong solvent is used to disrupt the analyte-sorbent interactions and elute the purified analyte for analysis. organomation.com

SPE offers advantages over LLE, including reduced solvent consumption, higher sample throughput (amenable to automation), and the ability to handle complex sample matrices effectively. organomation.comnih.gov For aqueous samples containing less than one percent solids, EPA Method 1614A specifies SPE as a suitable extraction technique for related brominated diphenyl ethers. epa.gov

Soxhlet extraction is a classic and exhaustive technique for extracting nonvolatile and semivolatile organic compounds from solid samples like soil, sediment, and sludge. epa.gov This method ensures intimate and prolonged contact between the sample and the extraction solvent, making it highly efficient. epa.gov

In this procedure, a solid sample, typically mixed with a drying agent like anhydrous sodium sulfate (B86663), is placed in a porous thimble. epa.govepa.gov The thimble is then placed in the Soxhlet extractor, which is fitted with a flask of boiling solvent and a condenser. epa.gov Hot solvent vapor travels up to the condenser, liquefies, and drips into the thimble, immersing the sample. Once the solvent reaches a certain level, it siphons back into the boiling flask, carrying the extracted analytes with it. This cycle repeats for an extended period, often 18-24 hours, to ensure complete extraction. epa.govwell-labs.com

Commonly used solvents for extracting PBBs and related compounds from solids include methylene (B1212753) chloride or toluene. epa.govwell-labs.com To prevent contamination, the Soxhlet apparatus should be pre-extracted with the chosen solvent before use. epa.govwell-labs.com

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Applicable Matrices | Key Solvents/Reagents | Typical Duration |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids organomation.com | Aqueous samples epa.gov | Diethyl ether, n-heptane, methylene chloride unitar.org | Minutes to hours |

| Solid Phase Extraction (SPE) | Selective adsorption onto a solid sorbent organomation.com | Aqueous samples, complex matrices epa.govorganomation.com | Various sorbents (e.g., C18), elution solvents (e.g., ethyl acetate, DCM) well-labs.comnih.gov | Minutes to hours |

| Soxhlet Extraction | Continuous extraction with hot solvent epa.gov | Soils, sediments, sludges, tissues epa.govepa.gov | Methylene chloride, toluene, hexane (B92381)/acetone (B3395972) epa.govepa.gov | 12-24 hours epa.govunitar.org |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure csic.es | Soils, sediments, sludges, tissues mdpi.comresearchgate.net | Hexane, dichloromethane, acetone researchgate.net | <30 minutes per sample |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses conventional organic solvents at elevated temperatures (50-200°C) and pressures (1500-2000 psi). csic.esmdpi.com These conditions increase the efficiency and speed of the extraction process for solid and semi-solid samples. mdpi.com

The high pressure keeps the solvent in a liquid state above its boiling point, while the high temperature increases analyte solubility and decreases solvent viscosity, allowing for better penetration into the sample matrix. mdpi.com This results in significantly shorter extraction times (typically under 30 minutes) and reduced solvent consumption compared to traditional methods like Soxhlet. csic.es PLE is a powerful tool for extracting organic pollutants from environmental matrices like soils and sludges. researchgate.net The efficiency of PLE can be optimized by adjusting parameters such as solvent composition, temperature, pressure, static extraction time, and the number of extraction cycles. researchgate.net

Soxhlet Extraction

Clean-up and Purification Strategies

Following extraction, the resulting extract often contains co-extracted substances, such as lipids, sulfur, and other organic matter, that can interfere with instrumental analysis. well-labs.com Therefore, a clean-up step is essential to purify the extract and isolate the this compound.

A common approach involves multi-step column chromatography using adsorbents like silica (B1680970) gel, alumina, and Florisil. epa.goveurl-pops.eu These materials separate compounds based on polarity. For instance, extracts can be passed through a multi-layer silica gel column, which may contain layers of silica modified with sulfuric acid or potassium hydroxide (B78521) to remove different types of interferences. oup.comunitar.org Acidic silica is particularly effective at removing lipids and other biogenic materials. unitar.orgnih.gov

For extracts from biological tissues with high lipid content, Gel Permeation Chromatography (GPC) is a frequently used technique. eurl-pops.eu GPC separates molecules based on their size, effectively removing large molecules like lipids while allowing the smaller analyte molecules to be collected. eurl-pops.eu

Back-extraction with concentrated sulfuric acid is another aggressive but effective clean-up method for removing oxidizable interfering compounds from the organic extract. epa.gov This strategy is suitable for acid-stable compounds like PBBs. The choice and combination of clean-up techniques are tailored to the complexity of the sample matrix to ensure a final extract that is clean enough for accurate and sensitive quantification. epa.goveurl-pops.eu

Table 3: Common Clean-up Adsorbents and Their Targets

| Adsorbent/Technique | Principle of Separation | Target Interferences Removed |

| Silica Gel | Adsorption chromatography (Polarity) diva-portal.org | Polar interferences, fractionation of compound classes |

| Acid-treated Silica | Acid-base reaction, adsorption oup.comunitar.org | Lipids, biogenic organic matter |

| Alumina | Adsorption chromatography (Polarity) epa.goveurl-pops.eu | Polar interferences, fractionation |

| Florisil® | Adsorption chromatography (Polarity) epa.goveurl-pops.eu | Polar interferences, pesticides |

| Gel Permeation Chromatography (GPC) | Size exclusion eurl-pops.eu | High molecular weight compounds (e.g., lipids, proteins) |

| Sulfuric Acid Back-extraction | Oxidation/Partitioning epa.gov | Oxidizable organic compounds, lipids |

Silica Column Chromatography

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of PBB-101, providing the necessary separation from other PBB congeners and potential interferences.

Gas chromatography (GC) is the standard and most common analytical technique for the separation of PBBs, including PBB-101. thermofisher.comnih.govnist.gov In GC, the sample extract is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (typically an inert gas like helium) and the liquid or solid stationary phase coated on the inside of the column. epa.gov

Capillary columns, often with non-polar stationary phases like 5% phenyl methylpolysiloxane, are frequently used for PBB analysis. nist.govdioxin20xx.org The choice of the column and the temperature program of the GC oven are critical for achieving good resolution of the various PBB congeners. epa.gov For instance, a temperature program might start at a lower temperature and gradually increase to elute the compounds based on their boiling points and polarity. epa.gov

GC can be coupled with various detectors for the quantification of PBB-101, with mass spectrometry being the most powerful and specific.

High-resolution gas chromatography (HRGC) utilizes long and narrow capillary columns to provide superior separation efficiency compared to conventional packed-column GC. uea.ac.uknih.govebi.ac.uk This enhanced resolution is particularly important for complex mixtures containing numerous PBB congeners, where isobaric interferences (compounds with the same nominal mass) can be a significant challenge. thermofisher.com

HRGC is often coupled with high-resolution mass spectrometry (HRMS) for the highly selective and sensitive analysis of PBBs in various matrices, including fish tissue and human milk. epa.govuea.ac.ukebi.ac.uk The use of specific capillary columns, such as a DB-5MS, is common in HRGC methods for PBB analysis. uea.ac.uk The high resolving power of HRGC allows for the separation of closely eluting congeners, which is essential for accurate isomer-specific quantification. uea.ac.ukbrsmeas.org

Gas Chromatography (GC)

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for PBBs due to its high sensitivity and specificity. When coupled with GC, it provides a powerful tool for the identification and quantification of PBB-101.

Low-resolution mass spectrometry (LRMS) is a widely used and cost-effective technique for the routine analysis of PBBs. chromatographyonline.comnih.gov In LRMS, ions are separated based on their mass-to-charge ratio (m/z) to the nearest whole number. chromatographyonline.com When coupled with GC, the mass spectrometer can be operated in either full-scan mode, where a wide range of m/z values are scanned, or in selected ion monitoring (SIM) mode. epa.govnilu.com

In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, such as PBB-101. epa.govnilu.com This significantly enhances the sensitivity and selectivity of the analysis by reducing background noise. epa.gov For example, in the analysis of environmental samples, a Finnigan 3300 GC/MS system has been used with selected ion monitoring to detect polybrominated biphenyls. epa.gov While LRMS is a powerful tool, it can be susceptible to interferences from isobaric compounds that have the same nominal mass as the target analyte. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the determination of this compound. innovareacademics.in It is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to the third or fourth decimal place. innovareacademics.in This precision allows for the determination of an analyte's elemental composition based on its exact mass, providing a high degree of confidence in its identification and differentiating it from co-eluting matrix interferences with the same nominal mass. innovareacademics.in

When coupled with Gas Chromatography (GC-HRMS), the technique offers exceptional selectivity and sensitivity for halogenated compounds like PBB-101. researchgate.netnilu.com The high resolution (typically set at M/ΔM > 10,000) effectively separates the PBB-101 signal from background noise, which is crucial when analyzing complex samples such as sediments, biological tissues, and water. nilu.comalsglobal.com Electron ionization (EI) is a common ionization method used in GC-HRMS for the analysis of PBBs and other brominated flame retardants. nilu.com The reliability of GC-HRMS has established it as a benchmark for the analysis of these compounds in environmental monitoring programs. researchgate.netalsglobal.comalsglobal.com

Table 1: Key Characteristics of HRMS for PBB-101 Analysis

| Parameter | Description | Relevance to PBB-101 Analysis |

| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Typically >10,000 for PBB analysis, allowing separation of the analyte signal from complex matrix components. nilu.com |

| Mass Accuracy | The closeness of the measured mass to the true, calculated mass. | Allows for the confirmation of the elemental formula (C₁₂H₅Br₅ for PBB-101), increasing confidence in identification. innovareacademics.in |

| Selectivity | The ability to detect the target analyte in the presence of other components. | High selectivity is crucial for minimizing false positives from matrix interferences in environmental samples. researchgate.net |

| Sensitivity | The lowest amount of a substance that can be reliably detected. | Enables the detection of ultra-trace levels of PBB-101, which is important due to its persistence and bioaccumulation. researchgate.net |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, also known as MS/MS, is another highly selective and sensitive technique used for the quantification of this compound. wikipedia.orgnationalmaglab.org In an MS/MS instrument, such as a triple quadrupole (QqQ) mass spectrometer, ions are subjected to multiple stages of mass analysis. nationalmaglab.org The process involves selecting a specific precursor ion (the molecular ion of PBB-101 in this case), fragmenting it through collision-induced dissociation (CID), and then detecting one or more specific product ions. wikipedia.orgnationalmaglab.org

This technique, often performed as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), significantly enhances the signal-to-noise ratio by filtering out chemical noise from the sample matrix. thermofisher.comnih.gov The high selectivity is achieved through a process called Selected Reaction Monitoring (SRM), where the instrument is set to detect only specific precursor-to-product ion transitions. thermofisher.comnih.gov A method for quantifying 11 PBB congeners, including PBB-101, in human serum has been developed using GC-MS/MS, demonstrating its suitability for complex biological matrices. nih.gov The enhanced selectivity of MS/MS over single-stage mass spectrometry is particularly advantageous for routine analysis in complex food and environmental samples. thermofisher.com

Table 2: Example of MS/MS Parameters for PBB Analysis

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Pentabromobiphenyls (e.g., PBB-101) | [M]⁺ | [M-Br]⁺, [M-2Br]⁺ | The transition from the molecular ion to fragment ions is monitored for specific and sensitive quantification. |

| Hexabromobiphenyls (e.g., PBB-153) | [M]⁺ | [M-2Br]⁺ | Used to confirm the presence and quantity of different PBB congeners in a sample. nih.gov |

Note: Specific precursor/product ions and collision energies are optimized for each instrument and analyte.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary or reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netnih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled PBB-101) to the sample prior to extraction and cleanup. ptb.deepa.gov This labeled compound, often called an internal standard or "spike," behaves chemically and physically identically to the native (unlabeled) PBB-101 throughout the analytical process. ptb.de

By measuring the ratio of the native analyte to the labeled spike in the final extract using a mass spectrometer (such as a GC-HRMS or GC-MS/MS), the initial concentration of the native PBB-101 in the sample can be calculated with high accuracy. epa.gov A key advantage of IDMS is that it automatically corrects for the loss of analyte during sample preparation steps, as both the native and labeled forms will be lost in the same proportion. ptb.deepa.gov Studies comparing IDMS to traditional internal and external calibration methods for POPs have consistently shown that IDMS provides more accurate and precise measurements, especially at low concentrations. duq.edunih.govtandfonline.com The use of this compound itself as an internal standard in the preparation of a certified reference material highlights its role in ensuring accurate quantification. nist.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

Key elements of a QA/QC program include:

Quality Assurance Project Plan (QAPP): A formal document outlining all QA/QC requirements, technical activities, and procedures to ensure that data meet defined objectives. epa.gov

Method Validation: The analytical method must be validated to ensure its accuracy, precision, selectivity, and sensitivity for PBB-101 in the specific matrix being tested. numberanalytics.com

Standard Operating Procedures (SOPs): Detailed written instructions for all procedures to ensure consistency. scribd.com

Instrument Calibration: Regular calibration of analytical instruments, such as the GC-MS, is critical for accurate quantification. numberanalytics.com

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of PBBs helps to verify the accuracy of the analytical method. nih.gov

QC Samples: The routine analysis of various QC samples is necessary to monitor the performance of the method.

Table 3: Common QC Samples in PBB Analysis

| QC Sample Type | Purpose | Frequency |

| Method Blank | An analyte-free matrix processed alongside samples to check for contamination during the analytical procedure. | One per batch of samples. |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of PBB-101 to assess method accuracy and precision. | One per batch of samples. |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | Aliquots of a real sample spiked with a known amount of PBB-101 to evaluate matrix effects on recovery and precision. | Typically one pair per 20 samples. |

| Blind Duplicates | A single sample split into two and analyzed separately to assess overall method precision. nih.gov | As required by the QA plan. |

Rapid Screening Technologies for Bromine Content

While chromatographic methods provide specific and quantitative data, they can be time-consuming and costly. For preliminary assessments, rapid screening technologies that measure total bromine content can be employed to identify samples that may contain brominated compounds like PBB-101.

One such technique is X-ray Fluorescence (XRF) spectrometry . nih.govtandfonline.com XRF is a non-destructive analytical technique used to determine the elemental composition of materials. ipcp.ch Handheld XRF analyzers can provide a rapid, on-site estimation of the total bromine concentration in various matrices, including soils and plastics. nih.govipcp.ch

The principle involves irradiating the sample with X-rays, which causes elements within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration. While XRF cannot distinguish between different brominated compounds (e.g., it cannot differentiate PBB-101 from other PBBs or PBDEs), it serves as an effective screening tool. ipcp.ch A sample showing a high bromine content would be prioritized for confirmatory analysis by more sophisticated techniques like GC-HRMS or GC-MS/MS. nih.govresearchgate.net

Degradation and Remediation Strategies for 2,2 ,4,5,5 Pentabromobiphenyl in Contaminated Environments

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For PBB 101, these pathways primarily include photolytic debromination, advanced oxidation processes, and reductive debromination using zero-valent iron. While purely abiotic chemical reactions, excluding photochemical processes, are generally considered unlikely to be a significant environmental sink for polybrominated biphenyls (PBBs) inchem.orginchem.org, these targeted strategies show promise for remediation.

Photolytic debromination is a key abiotic degradation pathway for PBBs, including 2,2',4,5,5'-pentabromobiphenyl. This process involves the cleavage of carbon-bromine (C-Br) bonds upon the absorption of ultraviolet (UV) light, leading to the formation of less brominated, and sometimes more toxic, congeners.

Laboratory studies have demonstrated that PBBs are readily degraded by ultraviolet radiation. inchem.org The photolysis of PBBs in solution has been the subject of several studies. cdc.gov For instance, the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl in hexane (B92381) resulted in the formation of various pentabromobiphenyls, including 2,4,5,2',5'-pentabromobiphenyl, through the loss of a bromine atom. oup.comnih.gov This suggests that similar debromination can occur for PBB 101. The process generally follows a reductive dehalogenation pathway. oup.com

The position of the bromine atom on the biphenyl (B1667301) rings influences the rate and products of photolytic debromination. Research on other polyhalogenated biphenyls has shown that para-debromination can occur preferentially. oup.com In the case of this compound, which has bromine atoms at the ortho, meta, and para positions, a stepwise degradation to lower brominated congeners is expected.

It is important to note that while photolysis can degrade PBBs, the environmental relevance and rates are not fully determined, and field observations indicate a high persistence of the original PBBs or partial degradation to less brominated compounds. inchem.org The presence of PBBs on soil particles may also influence their photolytic degradation. cdc.gov

Table 1: Research Findings on Photolytic Debromination of PBBs

| PBB Congener | Experimental Conditions | Major Photoproducts | Reference |

| 2,4,5,2',4',5'-Hexabromobiphenyl | UV light in hexane | 2,4,5,2',5'-Pentabromobiphenyl, 2,4,5,3',4'-Pentabromobiphenyl, 2,4,5,2',4'-Pentabromobiphenyl | oup.comnih.gov |

| FireMaster® mixture | UV radiation | Decreased concentrations of highly substituted PBBs | inchem.org |

| PBBs in soil | Sunlight | 2,3',4,4',5-Pentabromobiphenyl, 2,2',4,4',5-Pentabromobiphenyl, and tetrabromobiphenyls | cdc.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netopenbiotechnologyjournal.com These processes are considered promising for the degradation of persistent organic pollutants like PBBs. researchgate.net

AOPs can be driven by various energy sources, including photochemical methods (e.g., UV/H₂O₂), and non-photochemical methods (e.g., Fenton and ozone-based processes). researchgate.netkirj.eemdpi.com The photo-Fenton process, which utilizes iron ions and hydrogen peroxide under UV or visible light, has been shown to be effective in degrading other brominated flame retardants like polybrominated diphenyl ethers (PBDEs). dioxin20xx.org This process generates highly reactive hydroxyl radicals that can attack the aromatic rings of PBBs, leading to their degradation. dioxin20xx.org

The effectiveness of AOPs depends on several factors, including the pH of the medium, the concentration of the oxidant, and the presence of other substances in the contaminated matrix. mdpi.com While specific studies on the application of AOPs for this compound are limited, the principles of AOPs suggest they could be a viable remediation technology for this compound. dioxin20xx.orgmagtech.com.cn

Reductive debromination using zero-valent iron (ZVI) is an emerging technology for the remediation of halogenated organic compounds. magtech.com.cnnih.gov ZVI can act as a direct electron donor, leading to the stepwise removal of bromine atoms from the PBB molecule. magtech.com.cnnih.gov This process has been investigated for PBDEs and has shown high potential for the remediation of these compounds in the environment. nih.govepa.gov

Laboratory studies on PBDEs have demonstrated that ZVI can effectively debrominate highly brominated congeners to less brominated and potentially less toxic products. nih.gov The reaction rates are influenced by factors such as pH and the presence of organic matter. magtech.com.cn The use of nanoscale ZVI (nZVI) can further enhance the degradation rate due to its larger surface area. epa.gov

While research has primarily focused on PBDEs, the chemical similarity between PBDEs and PBBs suggests that ZVI could also be an effective remediation strategy for PBB-contaminated sites. The process would likely involve a stepwise debromination of this compound to lower brominated biphenyls.

Table 2: Potential ZVI-based Remediation for Brominated Compounds

| Technology | Mechanism | Target Compounds | Key Findings | Reference |

| Zero-Valent Iron (ZVI) | Reductive debromination | Polybrominated Diphenyl Ethers (PBDEs) | Stepwise debromination to lower brominated congeners. | nih.gov |

| Nanoscale ZVI (nZVI) | Enhanced reductive debromination | Polybrominated Diphenyl Ethers (PBDEs) | Effective degradation of PBDEs. | epa.gov |

Advanced Oxidation Processes (AOPs)

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. For PBBs, this is a slow process, but certain microbes and fungi have shown the potential to transform these persistent pollutants.

Microbial degradation of PBBs, including this compound, can occur under both aerobic and anaerobic conditions, although the latter appears to be more significant for highly brominated congeners.

Under anaerobic conditions, reductive debromination is the primary degradation pathway. pops.int Microorganisms in river sediments have been shown to biodegrade higher substituted PBBs to lower brominated products. pops.int However, in areas with high levels of contamination, the microbial degradation of PBBs may be inhibited. cdc.gov Studies on polychlorinated biphenyls (PCBs) have identified various bacterial strains, including Pseudomonas and Alcaligenes species, that are capable of degrading these compounds. While not directly studying PBB 101, research on a pentachlorobiphenyl (PCB 101) has shown that Microbacterium paraoxydans can degrade it. nih.gov

Aerobic degradation of PBBs is generally less effective for highly brominated congeners. pops.int However, some bacteria can utilize lower brominated biphenyls as a carbon source. pops.int For instance, a bacterial strain closely related to Pseudomonas asplenii was found to degrade pentabromodiphenyl ether (BDE-99) through meta-, para-, and ortho-debromination, eventually leading to ring cleavage. iwaponline.com

Table 3: Microbial Strains Involved in the Degradation of Halogenated Biphenyls

| Microorganism | Target Compound | Degradation Pathway | Reference |

| Pseudomonas and Alcaligenes species | Polychlorinated Biphenyls (PCBs) | Aerobic degradation | |

| Microbacterium paraoxydans | 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101) | Aerobic degradation | nih.gov |

| Pseudomonas asplenii related strain | Pentabromodiphenyl ether (BDE-99) | Aerobic debromination and ring cleavage | iwaponline.com |

| Anaerobic microorganisms in river sediment | Higher substituted PBBs | Reductive debromination | pops.int |

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular lignin-modifying enzymes. researchgate.net While specific studies on the fungal biotransformation of this compound are scarce, research on related compounds provides insights into the potential of fungi for remediation.

Studies have shown that some fungi can metabolize chlorophenols and other halogenated aromatic compounds. scielo.org.za For example, Penicillium chrysogenum has been shown to degrade 2,4,6-trichlorophenol. scielo.org.za The white-rot fungus Trametes versicolor is capable of oxidizing diphenyl ether and its halogenated derivatives, leading to hydroxylated products and even ring-cleavage. researchgate.net

The biotransformation capabilities of fungi often involve reactions such as hydroxylation, epoxidation, and oxidation. frontiersin.org Filamentous fungi like Cunninghamella elegans are used as models to study the metabolism of xenobiotics and have been shown to transform various compounds. mdpi.comresearchgate.net These fungi could potentially transform this compound into more polar and less persistent metabolites. Further research is needed to explore the specific fungal strains and enzymatic systems capable of degrading PBB 101.

Microbial Degradation and Debromination

Remediation Technologies for Contaminated Media

A range of remediation technologies are being explored for their efficacy in treating media contaminated with polybrominated biphenyls (PBBs), including PBB-101. These methods are broadly categorized based on the environmental matrix they are designed to treat.

Soil Remediation Techniques

Soils contaminated with PBBs pose a long-term risk due to the persistence of these compounds. Several in situ and ex situ techniques are under investigation to remediate contaminated soil. fao.org

In situ techniques treat the soil in place, which can be more cost-effective and less disruptive than excavation. fao.org Some of the documented techniques for remediating polybrominated diphenyl ether (PBDE)-contaminated soil, which are structurally similar to PBBs and often co-occur, include biodegradation, phytoremediation, and electrokinetic treatment. mdpi.com

Biodegradation: This approach utilizes microorganisms to break down contaminants. While some bacteria have shown the ability to degrade brominated compounds, the highly brominated nature of PBB-101 makes it relatively resistant to microbial degradation. sci-hub.se

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in the soil. fao.org It is considered a promising and environmentally friendly approach for large areas with low to moderate levels of contamination.

Electrokinetic Remediation: Bench-scale experiments have suggested that electrokinetic remediation may be an effective treatment for PBDEs in soil, indicating potential applicability for PBBs as well. epa.gov

Nanomaterials: The use of nanomaterials, such as nano zerovalent iron (nZVI), offers a sustainable and efficient method for in situ treatment of various contaminants, including those similar to PBBs. mdpi.com For instance, nickel/iron bimetallic nanoparticles have demonstrated effectiveness in remediating PBDEs from soil. mdpi.com

Ex situ techniques involve the excavation of contaminated soil for treatment. While generally more expensive, they allow for more controlled and often faster remediation.

Thermal Treatment: Incineration at high temperatures can destroy PBBs, but it is an energy-intensive process and can lead to the formation of other hazardous byproducts if not properly controlled.

Below is a table summarizing soil remediation techniques with potential applicability to PBB-101 contamination:

| Remediation Technique | Description | Potential Applicability for PBB-101 |

| Biodegradation | Use of microorganisms to break down contaminants. | PBBs are generally resistant, but research is ongoing. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Potentially effective for large, lightly contaminated areas. fao.org |

| Electrokinetic Remediation | Application of an electric current to move contaminants in the soil. | Shown to be potentially effective for similar compounds (PBDEs). epa.gov |

| Nanoremediation | Use of nanoparticles (e.g., nZVI) to degrade contaminants. | A promising in situ treatment method. mdpi.com |

| Thermal Treatment | High-temperature incineration to destroy contaminants. | Effective but can be costly and produce byproducts. |

Sediment Remediation Approaches

Sediments are a major sink for persistent organic pollutants like PBB-101. Due to their hydrophobicity, these compounds tend to bind to sediment particles, making them a long-term source of contamination in aquatic ecosystems. epa.gov

Dredging: The removal of contaminated sediments is a common approach. However, it can be costly and poses challenges related to the disposal of the dredged material. metu.edu.tr

Activated Carbon Treatment: Laboratory studies have investigated the use of activated carbon for the treatment of PBDEs in sediment, suggesting it could be a viable option for PBBs. epa.gov Activated carbon can sorb the contaminants, reducing their bioavailability.